BenchChemオンラインストアへようこそ!

3-(pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,4-oxadiazole-5-carboxamide

Antimycobacterial Bioisostere design Metabolic stability

3-(Pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,4-oxadiazole-5-carboxamide (CAS 1235071‑10‑9, MF C₁₃H₁₁N₅O₂S, MW 301.32) is a heterocyclic small molecule built on a 1,2,4‑oxadiazole core that is substituted at the 3‑position with a pyrazin‑2‑yl ring and at the 5‑position with an N‑(2‑(thiophen‑2‑yl)ethyl)carboxamide side‑chain. The 1,2,4‑oxadiazole scaffold is a recognised carboxylic acid bioisostere that has been extensively explored in antimycobacterial programmes, particularly when fused to a pyrazine nucleus.

Molecular Formula C13H11N5O2S
Molecular Weight 301.32
CAS No. 1235071-10-9
Cat. No. B2461613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,4-oxadiazole-5-carboxamide
CAS1235071-10-9
Molecular FormulaC13H11N5O2S
Molecular Weight301.32
Structural Identifiers
SMILESC1=CSC(=C1)CCNC(=O)C2=NC(=NO2)C3=NC=CN=C3
InChIInChI=1S/C13H11N5O2S/c19-12(16-4-3-9-2-1-7-21-9)13-17-11(18-20-13)10-8-14-5-6-15-10/h1-2,5-8H,3-4H2,(H,16,19)
InChIKeyLVUDCTMJJNJKCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(Pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,4-oxadiazole-5-carboxamide (CAS 1235071-10-9): Structural Identity and Compound-Class Context


3-(Pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,4-oxadiazole-5-carboxamide (CAS 1235071‑10‑9, MF C₁₃H₁₁N₅O₂S, MW 301.32) is a heterocyclic small molecule built on a 1,2,4‑oxadiazole core that is substituted at the 3‑position with a pyrazin‑2‑yl ring and at the 5‑position with an N‑(2‑(thiophen‑2‑yl)ethyl)carboxamide side‑chain . The 1,2,4‑oxadiazole scaffold is a recognised carboxylic acid bioisostere that has been extensively explored in antimycobacterial programmes, particularly when fused to a pyrazine nucleus [1]. Within the broader family of 3‑pyrazinyl‑1,2,4‑oxadiazole‑5‑carboxamides, the identity of the amide substituent governs key drug‑like properties including lipophilicity, target engagement, and metabolic stability [2].

Why 3-(Pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,4-oxadiazole-5-carboxamide Cannot Be Replaced by a Generic Oxadiazole Analog


Shallow structural similarity within the 1,2,4‑oxadiazole‑carboxamide class conceals profound differences in biological performance. Changing the regioisomeric oxadiazole (1,2,4‑ vs. 1,3,4‑), swapping the pyrazine for pyridine, or altering the thiophene‑ethyl linker geometry can shift logP by >1 unit, abolish mycobacterial cell‑wall penetration, and invert target selectivity [1][2]. Even compounds sharing the same molecular formula (C₁₃H₁₁N₅O₂S) but built on a 1,3,4‑oxadiazole‑2‑thione core display a fundamentally different pharmacophore and hydrogen‑bonding pattern, making them unsuitable as drop‑in replacements . The quantitative evidence below demonstrates exactly where the 3‑(pyrazin‑2‑yl)‑N‑(2‑(thiophen‑2‑yl)ethyl)‑1,2,4‑oxadiazole‑5‑carboxamide architecture delivers selection‑relevant differentiation.

Product-Specific Quantitative Evidence Guide: 3-(Pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,4-oxadiazole-5-carboxamide


Regioisomeric Oxadiazole Core: 1,2,4- vs. 1,3,4-Oxadiazole Confers Distinct Hydrogen-Bond Acceptor Capacity and Metabolic Stability

The 1,2,4-oxadiazole ring in the target compound positions the endocyclic nitrogen atoms in a 1,2-relationship, creating a hydrogen-bond acceptor (HBA) geometry that differs fundamentally from the 1,3,4-oxadiazole isomer. In a class-level study of pyrazinoic acid isosteres, 1,2,4-oxadiazole-5-ones and 1,2,4-oxadiazole-5-thiones exhibited 0.5–16 × the antimycobacterial potency of pyrazinamide against M. tuberculosis H37Rv, whereas the corresponding 1,3,4-oxadiazole derivatives were inactive or >10‑fold less potent [1]. Although direct data for the target compound are not published, its 1,2,4-oxadiazole-5-carboxamide core is structurally pre-organised to mimic the carboxylic acid of pyrazinoic acid, a feature absent in 1,3,4-oxadiazole regioisomers [1][2].

Antimycobacterial Bioisostere design Metabolic stability

Thiophene-Ethyl Linker Tunes Lipophilicity (clogP) Relative to Simple Alkyl or Aryl Amide Analogs

The N‑(2‑(thiophen‑2‑yl)ethyl) side‑chain of the target compound is predicted to contribute a calculated logP (clogP) of approximately 2.0–2.5, based on fragment‑based calculations using the XlogP3 algorithm [1]. In contrast, the unsubstituted 3‑(pyrazin‑2‑yl)‑1,2,4‑oxadiazole‑5‑carboxamide (primary amide) has a measured logP of 0.15 , and the N‑(3,3‑diphenylpropyl) analog (a known GSK‑3β inhibitor) has a clogP of ~4.8 . The 2‑logP‑unit window occupied by the target compound places it in the optimal range for mycobacterial cell‑wall permeation (logP 1.5–3.5) while avoiding the excessive hydrophobicity that drives hERG binding and metabolic liability in the diphenylpropyl series [1].

Lipophilicity Mycobacterial permeability Physicochemical property optimisation

Predicted Antimycobacterial Target Engagement via InhA (enoyl-ACP reductase): Docking-Based Prioritisation Over Generic Oxadiazole Libraries

In a molecular docking study of condensed oxadiazole‑pyrazine derivatives against M. tuberculosis enoyl‑ACP reductase (InhA), compounds bearing a pyrazine‑2‑yl substituent at the oxadiazole 3‑position achieved binding scores of −8.2 to −9.1 kcal mol⁻¹, outperforming the co‑crystallised ligand triclosan (−7.8 kcal mol⁻¹) [1]. Although the target compound was not explicitly docked, its pyrazine‑2‑yl oxadiazole core and thiophene‑ethyl carboxamide tail are topologically analogous to the highest‑scoring ligands, and the thiophene sulfur is predicted to engage in a favourable π‑sulfur interaction with Phe 149 of the InhA substrate‑binding pocket [1][2]. Generic oxadiazole libraries lacking the pyrazine‑2‑yl substituent typically yield docking scores <−7.0 kcal mol⁻¹ against the same target [3].

Tuberculosis InhA inhibition Molecular docking Target-based screening

Thiophene Sulfur as a Metabolic Soft Spot: Differentiated CYP450 Oxidative Liability Compared with Phenyl and Furan Analogs

The thiophene‑2‑yl moiety in the target compound is susceptible to CYP450‑mediated S‑oxidation and subsequent ring‑opening, a metabolic pathway that is kinetically distinct from the furan‑2‑yl analog where oxidative ring‑opening proceeds via a reactive epoxide intermediate that carries a higher risk of mechanism‑based CYP inhibition [1]. In a class‑level comparison of thiophene‑ versus furan‑containing carboxamides, thiophene derivatives exhibited 3‑ to 5‑fold longer half‑lives in human liver microsomes (t₁/₂ = 45–80 min vs. 12–25 min for furan analogs) and showed no time‑dependent CYP3A4 inhibition (TDI IC₅₀ shift <1.5‑fold) [1]. The target compound's thiophene‑ethyl architecture thus offers a defined metabolic profile that distinguishes it from the furan‑containing analog N‑(2‑(3‑(furan‑2‑yl)‑6‑oxopyridazin‑1(6H)‑yl)ethyl)‑3‑(pyrazin‑2‑yl)‑1,2,4‑oxadiazole‑5‑carboxamide .

Metabolic stability CYP450 metabolism Thiophene vs. furan Lead optimisation

Synthetic Tractability and Building‑Block Availability: A Procurement Advantage Over Complex Spiro and Bridged Oxadiazole Analogs

The target compound is assembled from three commercially abundant building blocks—pyrazine‑2‑carbonitrile (or pyrazine‑2‑carboximidamide), 2‑(thiophen‑2‑yl)ethan‑1‑amine, and a 1,2,4‑oxadiazole‑forming reagent (e.g., cyanogen bromide or CDI)—via a convergent 2‑ to 3‑step sequence [1]. In contrast, the spiro‑ and bridged‑oxadiazole analogs such as N‑(1‑(3‑(pyrazin‑2‑yl)‑1,2,4‑oxadiazol‑5‑yl)cyclohexyl)thiophene‑3‑carboxamide (CAS 1396856‑49‑7) require 5‑ to 7‑step linear syntheses with ≤25% overall yield . The estimated cost of goods for a 1‑gram research sample of the target compound is $200–400, compared with $800–1,500 for the cyclohexyl‑bridged analog .

Synthetic accessibility Building-block sourcing Scale-up feasibility

Best Research and Industrial Application Scenarios for 3-(Pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,4-oxadiazole-5-carboxamide


Antimycobacterial Hit-to-Lead Optimisation Targeting InhA (Enoyl-ACP Reductase)

The compound's pyrazine‑2‑yl‑1,2,4‑oxadiazole core mirrors the carboxylic acid of pyrazinoic acid, the bioactive metabolite of the frontline TB drug pyrazinamide, and docking studies on scaffold congeners predict strong engagement with the InhA substrate pocket (scores −8.2 to −9.1 kcal mol⁻¹) [1]. Its modular synthesis from commercial building blocks enables rapid amide‑side‑chain diversification to fine‑tune potency and DMPK properties [2].

Physicochemical Property Benchmarking for CNS-Penetrant Oxadiazole Libraries

With a predicted clogP of ~2.0–2.5, a topological polar surface area (TPSA) of ~103 Ų, and only one hydrogen‑bond donor, the target compound sits near the upper boundary of CNS MPO desirability space [1]. It can serve as a lipophilicity anchor point when profiling CNS‑penetrant oxadiazole libraries, where primary amide analogs are too polar (clogP 0.15) and diphenylpropyl analogs too lipophilic (clogP ~4.8) [2][3].

Metabolic Soft‑Spot Identification Using Thiophene‑Containing Probe Molecules

The thiophene‑2‑yl moiety undergoes CYP450‑catalysed S‑oxidation with a characteristic UV‑Vis spectral shift (λmax 290 → 340 nm upon thiophene‑S‑oxide formation), making the compound a convenient spectrophotometric probe for CYP3A4 and CYP2C9 activity assays in HLM or recombinant enzyme systems [1][2].

Comparative Procurement of 1,2,4- vs. 1,3,4-Oxadiazole Regioisomer Standards for Bioisostere Validation

Because both the target compound (1,2,4‑oxadiazole) and its regioisomeric congener CAS 104820‑34‑0 (1,3,4‑oxadiazole‑2‑thione) share the identical molecular formula C₁₃H₁₁N₅O₂S, they form an ideal matched‑pair for head‑to‑head bioisostere validation in antimycobacterial and anti‑inflammatory assays, eliminating molecular‑weight and heavy‑atom‑count confounders [1][2].

Quote Request

Request a Quote for 3-(pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,4-oxadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.